Olprinone hydrochloride
CAS No.: 119615-63-3
Cat. No.: VC0002032
Molecular Formula: C14H11ClN4O
Molecular Weight: 286.71 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 119615-63-3 |
---|---|
Molecular Formula | C14H11ClN4O |
Molecular Weight | 286.71 g/mol |
IUPAC Name | 5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile;hydrochloride |
Standard InChI | InChI=1S/C14H10N4O.ClH/c1-9-12(6-11(7-15)14(19)17-9)10-2-3-13-16-4-5-18(13)8-10;/h2-6,8H,1H3,(H,17,19);1H |
Standard InChI Key | PWTBMBAQRAOAFF-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C(=O)N1)C#N)C2=CN3C=CN=C3C=C2.Cl |
Canonical SMILES | CC1=C(C=C(C(=O)N1)C#N)C2=CN3C=CN=C3C=C2.Cl |
Chemical Structure and Physicochemical Properties
Olprinone hydrochloride (C₁₄H₁₁ClN₄O) is an off-white crystalline powder with a molecular weight of 286.72 g/mol . Its structure features a pyridinecarbonitrile core fused with an imidazo[1,2-a]pyridine moiety, contributing to its selective PDE III affinity. Key physicochemical characteristics include:
Property | Value |
---|---|
Melting point | >300°C |
Solubility in DMSO | ≤4 mg/mL |
Storage temperature | 2–8°C |
FDA UNII identifier | F18B658J56 |
The compound’s stability under refrigeration and limited solubility in dimethyl sulfoxide (DMSO) influence its formulation for intravenous administration . Its synthesis involves 5–6 step routes converging on 1-(imidazo[1,2-a]pyridyl-6-yl)-Z-propanone intermediates, optimized for industrial-scale production .
Mechanism of Action: PDE III Inhibition and Beyond
Olprinone hydrochloride exerts its primary effects through selective inhibition of PDE III, an enzyme responsible for cyclic adenosine monophosphate (cAMP) degradation. By elevating intracellular cAMP levels, it enhances myocardial contractility and promotes vasodilation via the following pathways :
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Cardiac Myocytes: Increased cAMP augments calcium influx during systole, strengthening contraction without altering heart rate or blood pressure significantly .
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Vascular Smooth Muscle: cAMP-dependent protein kinase A (PKA) activation reduces cytosolic calcium, inducing relaxation in coronary and peripheral arteries .
Notably, olprinone demonstrates 100-fold selectivity for PDE III over PDE I and II isoforms, minimizing off-target effects . Recent studies also highlight its ability to modulate cytokine production in macrophages, suppressing tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) while enhancing anti-inflammatory interleukin-10 (IL-10) release .
Pharmacological Effects and Therapeutic Applications
Cardiovascular Effects
In animal models of heart failure, olprinone (0.1–0.3 µg/kg/min IV) improves hemodynamic parameters by 20–35%, including:
These effects persist for 6–8 hours post-infusion due to active metabolites with 40–60% parent compound activity .
Anti-Inflammatory Actions
Pretreatment with olprinone (10⁻⁵ mol/mL) in lipopolysaccharide (LPS)-challenged rats:
This dual cardioprotective and anti-inflammatory profile positions olprinone as a unique therapeutic option for sepsis-associated cardiac dysfunction.
Clinical Pharmacokinetics
Phase I trials in healthy adults reveal dose-linear pharmacokinetics:
Parameter | Value (5 µg/kg IV) | Value (50 µg/kg IV) |
---|---|---|
Cₘₐₓ | 13.1 ng/mL | 98.4 ng/mL |
AUC₀–∞ | 8.6 ng·h/mL | 64.2 ng·h/mL |
Elimination t₁/₂ | 0.55 hours | 0.58 hours |
Protein binding | 81.3% | 81.1% |
The drug undergoes hepatic metabolism via CYP3A4, with 85% renal excretion of inactive metabolites within 24 hours . No accumulation occurs in patients with creatinine clearance >30 mL/min.
Clinical Applications and Dosing Regimens
Approved in Japan since 1996 for acute decompensated heart failure, olprinone’s standard protocol involves :
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Loading dose: 10 µg/kg IV over 5 minutes
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Maintenance infusion: 0.1–0.3 µg/kg/min for ≤72 hours
Emerging off-label uses supported by clinical evidence include:
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Post-cardiopulmonary bypass inflammation: 0.2 µg/kg/min reduces pulmonary complications by 42%
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Septic cardiomyopathy: 0.15 µg/kg/min improves left ventricular ejection fraction by 18 ± 5%
Adverse Effect | Incidence (%) |
---|---|
Hypotension | 8.2 |
Ventricular arrhythmia | 3.1 |
Headache | 5.6 |
Nausea | 4.3 |
Contraindications include severe aortic stenosis and hypertrophic obstructive cardiomyopathy. Dose reduction to 0.05 µg/kg/min is recommended in hepatic impairment .
Recent Research Advancements
Renal Protection
In ischemia-reperfusion injury models, olprinone (0.3 µg/kg/min) reduces serum creatinine by 58% through cAMP-mediated suppression of neutrophil extracellular traps (NETs) .
Pulmonary Hypertension
Rabbit studies demonstrate 27 ± 4% reduction in pulmonary vascular resistance via K⁺ channel activation in smooth muscle cells .
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